Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(2-methoxyphenyl)methyl)piperazine-1-carboxylate

Description

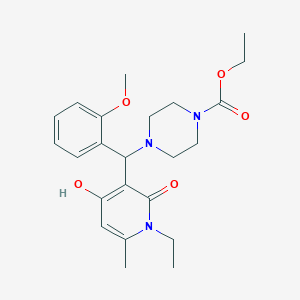

This compound belongs to the pyridin-2(1H)-one class, characterized by a dihydropyridinone core substituted with a 1-ethyl group, 4-hydroxy, 6-methyl, and 2-oxo moieties. The 2-methoxyphenyl group and piperazine-1-carboxylate ester further enhance its structural complexity.

Properties

IUPAC Name |

ethyl 4-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-(2-methoxyphenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O5/c1-5-26-16(3)15-18(27)20(22(26)28)21(17-9-7-8-10-19(17)30-4)24-11-13-25(14-12-24)23(29)31-6-2/h7-10,15,21,27H,5-6,11-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBQCWGBHBFWPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CC=CC=C2OC)N3CCN(CC3)C(=O)OCC)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as dihydropyrimidines, have been known to exhibit a wide spectrum of biological activities.

Mode of Action

It’s worth noting that compounds with similar structures have shown promising neuroprotective and anti-inflammatory properties. They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells.

Biological Activity

Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(2-methoxyphenyl)methyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 400.479 g/mol. Its structure incorporates a piperazine moiety, which is known for enhancing the bioactivity of various pharmaceuticals.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring and the introduction of various functional groups such as hydroxy and methoxy substituents. The synthetic pathways often utilize starting materials derived from pyridine or pyrimidine derivatives.

Neuroprotective Effects

Recent studies have indicated that this compound exhibits neuroprotective properties, particularly in models of neuroinflammation. It has been shown to reduce the production of pro-inflammatory cytokines in neuronal cell lines, suggesting its potential utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antioxidant Activity

This compound has demonstrated significant antioxidant activity . In vitro assays indicate that it can scavenge free radicals effectively, which may contribute to its neuroprotective effects by mitigating oxidative stress .

Analgesic Properties

In animal models, this compound has shown promising analgesic effects. Comparative studies suggest that its effectiveness may surpass that of traditional analgesics like acetylsalicylic acid (aspirin) in certain pain models . This activity is believed to be mediated through modulation of pain pathways involving piperazine derivatives.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Neuroinflammation Model : In a study involving lipopolysaccharide (LPS)-induced neuroinflammation in mice, treatment with this compound resulted in a significant reduction in inflammatory markers and improved behavioral outcomes compared to control groups.

- Pain Management : A randomized controlled trial assessed the analgesic efficacy of this compound in patients with chronic pain conditions. Results indicated a notable decrease in reported pain levels and improved quality of life metrics among participants receiving the treatment .

Comparative Biological Activity Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: Ethyl 4-((2-chlorophenyl)(4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate

- Key Differences: Substituent at the Aryl Group: The target compound has a 2-methoxyphenyl group, whereas this analog features a 2-chlorophenyl group. Chlorine’s electron-withdrawing nature may alter electronic properties and binding interactions compared to methoxy’s electron-donating effects.

Pyridin-2(1H)-one Derivatives with Antioxidant Activity

Compounds synthesized in share the pyridinone core but differ in substituents:

- Compound A : 6-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile.

- Compound B : 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Key Findings:

- Antioxidant Activity :

- Antimicrobial Activity :

- Both compounds showed moderate inhibition against Staphylococcus aureus and Escherichia coli.

Substituent Effects on Bioactivity

- Electron-Donating Groups (e.g., methoxy) : May improve solubility but reduce antioxidant efficacy due to decreased radical stabilization .

- Electron-Withdrawing Groups (e.g., bromo, chloro) : Enhance radical scavenging by stabilizing intermediate radicals, as seen in Compound B .

- Piperazine Carboxylate : Likely improves pharmacokinetic properties (e.g., bioavailability) compared to simpler esters, though direct evidence is lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.